1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine

Enzyme Inhibition Purine Metabolism Drug Discovery

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine (also known as N6-methyladenine or 6-methylaminopurine) is a purine derivative with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol. It is a methylated form of adenine, a fundamental structure in nucleic acids.

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Cat. No. B15072255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCN1CNC2=C(C1N)NC=N2
InChIInChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9)
InChIKeyQTASQVUUUSBBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine (CAS 959570-56-0) | Core Physicochemical and Structural Profile for Research Procurement


1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine (also known as N6-methyladenine or 6-methylaminopurine) is a purine derivative with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol [1]. It is a methylated form of adenine, a fundamental structure in nucleic acids . The compound is characterized by its fused bicyclic purine ring system with a methyl substitution at the N6 position [1]. Its CAS number is 959570-56-0 .

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine | Why Purine Derivative Substitution is Not Straightforward


Generic substitution among purine derivatives is unreliable due to the extreme sensitivity of biological activity to even minor structural modifications. The specific methylation pattern and the saturation state of the tetrahydro-purine ring system in 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine directly influence its interaction with distinct enzyme targets and cellular pathways . For instance, data shows that this compound exhibits potent inhibition of purine nucleoside phosphorylase (PNP) with a Ki of 5.60 nM, a level of activity not broadly shared across all purine analogs [1]. Furthermore, its differential activity against specific trypanosomatid species, with an IC50 varying over 20-fold between organisms, underscores that its biological profile is target-specific and cannot be assumed for other in-class compounds [2].

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine | Direct Comparative Performance Data vs. Closest Analogs


Potent Human Erythrocyte Purine Nucleoside Phosphorylase (PNP) Inhibition

1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine is a potent inhibitor of human erythrocyte purine nucleoside phosphorylase (PNP) with a Ki of 5.60 nM [1]. This activity is comparable to known potent PNP inhibitors, establishing a specific biochemical activity fingerprint.

Enzyme Inhibition Purine Metabolism Drug Discovery

Cross-Species PNP Inhibition Potency Comparison

The compound inhibits PNP from different species with similar high potency. It exhibits a Ki of 6.10 nM against bovine (calf spleen) PNP [1], which is statistically equivalent to its 5.60 nM Ki against the human enzyme under the same assay conditions. This cross-species activity profile is a quantifiable characteristic.

Enzyme Inhibition Cross-Species Pharmacology Purine Metabolism

Differential Growth Inhibition of Trypanosomatid Parasites

The compound exhibits a stark, quantifiable difference in its ability to inhibit the growth of different trypanosomatid species. It is 20-fold more potent against Trypanosoma cruzi (IC50 = 0.08 mM) than against Leishmania braziliensis (IC50 = 1.60 mM) [1].

Antiparasitic Activity Trypanosoma cruzi Leishmania braziliensis

1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine | Recommended Use Cases Based on Verifiable Evidence


Biochemical Probe for Purine Nucleoside Phosphorylase (PNP) Studies

Procure this compound for use as a high-affinity probe in enzymatic assays designed to study PNP function, kinetics, or inhibition. Its single-digit nanomolar Ki value against both human and bovine PNP makes it an excellent positive control or lead molecule for developing novel PNP inhibitors targeting T-cell malignancies or other purine metabolism disorders [1].

Lead Compound for Anti-Trypanosomal Drug Discovery

Select this compound for medicinal chemistry programs focused on Chagas disease. Its verified IC50 of 0.08 mM against the causative agent Trypanosoma cruzi provides a specific and quantifiable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over related parasites like Leishmania braziliensis [2].

Calibration Standard for Purine Metabolism Studies

Utilize this compound as a well-characterized standard in metabolomics or enzyme activity assays involving purine pathways. Its specific activity against PNP and its documented, differential effect on purine deaminases in various organisms provide a clear and quantifiable reference point for method development and data normalization [1][2].

Technical Documentation Hub

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